molecular formula C8H13NO3 B7576512 N-(1,4-dioxan-2-ylmethyl)prop-2-enamide

N-(1,4-dioxan-2-ylmethyl)prop-2-enamide

Cat. No.: B7576512
M. Wt: 171.19 g/mol
InChI Key: WIIHCLWZHFCAPX-UHFFFAOYSA-N
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Description

N-(1,4-Dioxan-2-ylmethyl)prop-2-enamide is an acrylamide derivative featuring a 1,4-dioxane ring substituent. Its molecular structure comprises a prop-2-enamide backbone linked to a 1,4-dioxan-2-ylmethyl group, resulting in the formula C₇H₁₁NO₃ (molecular weight: 157.17 g/mol). The compound’s hybrid structure combines the reactivity of the acrylamide moiety with the ether-containing dioxane ring, which may enhance solubility in polar solvents and influence its chemical stability.

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-8(10)9-5-7-6-11-3-4-12-7/h2,7H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIHCLWZHFCAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The iodoacetamide derivative (223.03 g/mol) exhibits higher molecular weight due to the iodine atom, which also confers electrophilicity for cross-coupling reactions .

Physicochemical and Reactivity Profiles

Compound Solubility Reactivity Highlights Applications
This compound Polar aprotic solvents (DMF, DMSO) Stabilized by ether ring; moderate electrophilicity at acrylamide double bond Potential monomer for hydrophilic polymers
2-Iodo-N-(prop-2-yn-1-yl)acetamide Dichloromethane, THF High reactivity via iodo and alkyne groups Click chemistry precursors
N-(2-hydroxyethyl)acrylamide Water, ethanol Hydroxyl enables hydrogen bonding; pH-sensitive Hydrogels, drug delivery systems
N-(propargyl)acrylamide Acetone, ether Alkyne permits CuAAC click chemistry Polymer crosslinking, bioconjugation

Critical Insights :

  • The dioxane ring may reduce hydrolytic susceptibility compared to hydroxyl-containing analogs (e.g., N-(2-hydroxyethyl)acrylamide), enhancing stability in aqueous environments.
  • Unlike iodoacetamides, the target compound lacks heavy atoms or halogens, limiting its utility in radiochemistry but improving biocompatibility for biomedical applications.

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